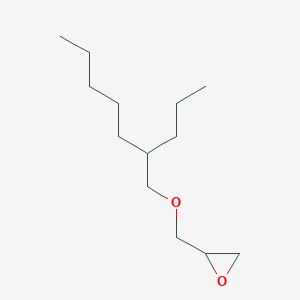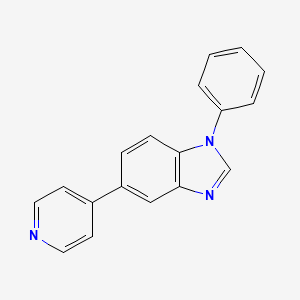
1-phenyl-5-pyridin-4-ylbenzimidazole
Übersicht
Beschreibung
1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with phenyl and pyridinyl groups. Benzimidazole derivatives are known for their extensive range of biological activities and therapeutic applications, making them a significant focus in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-pyridin-4-ylbenzimidazole typically involves the condensation of ortho-phenylenediamine with pyridine-4-carboxaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a solvent mixture, followed by purification using hexane and water washes .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-phenyl-5-pyridin-4-ylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine: Exhibits anti-inflammatory and anticancer properties.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: Studied for its potential as an anticancer agent .
Uniqueness: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C18H13N3 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
1-phenyl-5-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-4-16(5-3-1)21-13-20-17-12-15(6-7-18(17)21)14-8-10-19-11-9-14/h1-13H |
InChI-Schlüssel |
IGYFRIYKNVEBQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
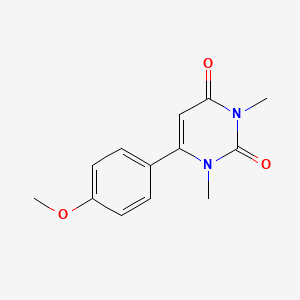
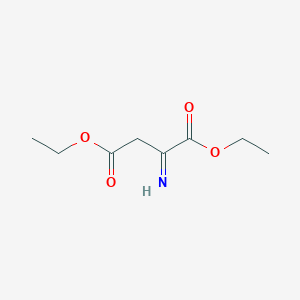
![Methyl [3-(diethylamino)phenyl]carbamate](/img/structure/B8588376.png)
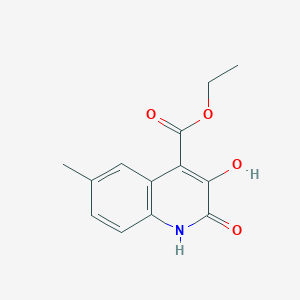
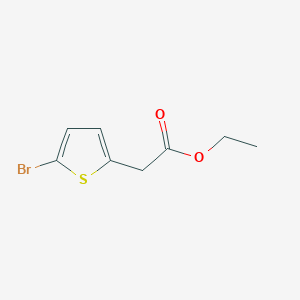
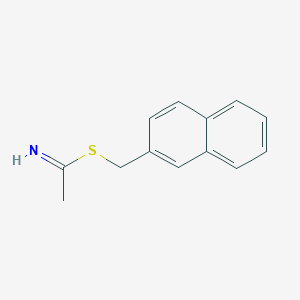
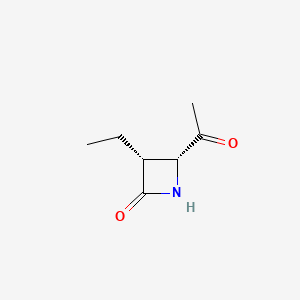
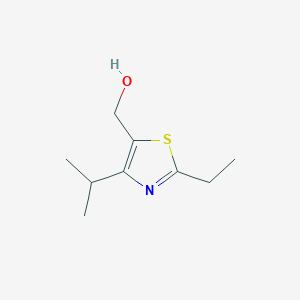
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfinyl]-](/img/structure/B8588432.png)
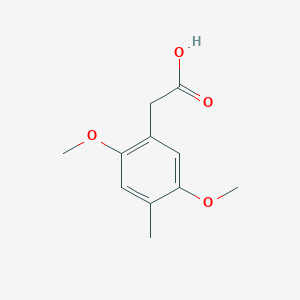

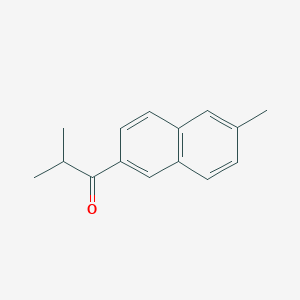
![tert-butyl N-[1-(3-nitrophenyl)piperidin-4-yl]carbamate](/img/structure/B8588451.png)
